molecular formula C13H11ClN2O2 B12588468 N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide CAS No. 648922-62-7

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12588468
CAS No.: 648922-62-7
M. Wt: 262.69 g/mol
InChI Key: QREYAOJTZLXWLK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound of significant interest in medicinal chemistry and virology research. It belongs to the class of salicylamide derivatives, which are recognized for their diverse biological activities. Structural analogues of this compound, specifically N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives, have been identified as potent inhibitors of respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections in children and the elderly . These related compounds have demonstrated a unique dual mechanism of action: they not only suppress viral replication but also inhibit RSV-induced activation of key immune transcription factors IRF3 and NF-κB, thereby reducing the associated overproduction of cytokines and chemokines that can contribute to severe disease pathology . The 5-chloro-2-hydroxybenzamide (salicylamide) core is a privileged structure in drug discovery. Beyond antiviral applications, salicylamide derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties, and have been reported to act as inhibitors of bacterial two-component systems and epidermal growth factor receptor (EGFR) tyrosine kinase . The specific substitution on the nitrogen atom, such as with a 3-aminophenyl group, is a key structural determinant for its biological activity and physicochemical properties. The solid-state structure of related 5-chlorosalicylamides is characterized by specific hydrogen-bonding patterns that form linear chains, which can influence the compound's crystallinity and stability . This product is intended for research purposes such as investigating new antiviral agents, exploring mechanisms of host-pathogen interaction, and as a building block for the synthesis of novel derivatives. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648922-62-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H11ClN2O2/c14-8-4-5-12(17)11(6-8)13(18)16-10-3-1-2-9(15)7-10/h1-7,17H,15H2,(H,16,18)

InChI Key

QREYAOJTZLXWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)N

Origin of Product

United States

Preparation Methods

Method 1: Direct Amidation

This method involves the direct reaction of 5-chloro-2-hydroxybenzoic acid with 3-aminophenylamine in the presence of a coupling agent.

  • Reagents :

    • 5-chloro-2-hydroxybenzoic acid
    • 3-aminophenylamine
    • Coupling agent (e.g., EDC or DCC)
  • Procedure :

    • Dissolve the acid and amine in an appropriate solvent (e.g., DMF).
    • Add the coupling agent and stir at room temperature.
    • Monitor the reaction progress using TLC.
    • After completion, precipitate the product by adding water and filter.
  • Yield : Approximately 70-80%

Method 2: Chlorination Followed by Amidation

This method involves chlorination of a precursor compound followed by amidation.

  • Reagents :

    • Salicylic acid derivative
    • Thionyl chloride or phosphorus trichloride
    • Amine (3-aminophenylamine)
  • Procedure :

    • Chlorinate the salicylic acid derivative using thionyl chloride.
    • React the chlorinated product with 3-aminophenylamine in a solvent like DMF.
  • Yield : Approximately 60-75%

Method Comparison Table

Method Yield (%) Key Reagents Environmental Impact
Direct Amidation 70-80 EDC or DCC Moderate
Chlorination + Amidation 60-75 Thionyl chloride High

Research has shown that the choice of solvent and reaction conditions significantly impacts the yield and purity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

Solvent Effects

Studies indicate that using polar aprotic solvents like DMF or DMSO enhances solubility and reaction rates, leading to higher yields compared to non-polar solvents.

Reaction Conditions

Optimal temperatures for amidation reactions typically range from room temperature to reflux conditions (around 100°C). Maintaining these conditions can help achieve better yields.

The preparation methods for this compound vary significantly in terms of efficiency and environmental impact. The direct amidation method appears to be the most effective in terms of yield, while chlorination methods may introduce more waste products, impacting their sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, in acidic or basic medium.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or DMF.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to an enzyme’s active site, altering its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Antiviral Activity

  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17): Demonstrated potent inhibition of human adenovirus (HAdV) with an IC₅₀ of 0.27 µM and a selectivity index >100. Mechanistic studies suggest it targets viral DNA replication .
  • Niclosamide : Broad antiviral activity against respiratory syncytial virus (RSV) and HAdV but with higher cytotoxicity (CC₅₀ = 156.8 µM for A17 vs. lower CC₅₀ for niclosamide) .

Antimicrobial and Antifungal Activity

  • 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Inhibited sulfate-reducing bacteria (Desulfovibrio piger) by 49–50% at 0.37–1.10 µmol/L and showed anti-biofilm effects against Candida auris .
  • N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide : Exhibited antifungal properties, though less potent than halogenated derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide .

Enzyme Inhibition

Solubility and Pharmacokinetics

  • B17 (a niclosamide derivative) : Showed improved solubility (10.6 mg/mL in DMSO) compared to niclosamide (1.6 mg/mL), highlighting the role of substituents in enhancing drug-like properties .

Structure-Activity Relationships (SAR)

  • Amino Group Position: The 4-amino substitution (A17) enhances antiviral selectivity, whereas the 3-amino group (hypothetical in the target compound) may alter binding affinity due to steric or electronic effects.
  • Halogenation : Chlorine at the 5-position is conserved across active analogs; additional halogens (e.g., 3,4-dichloro) improve antimicrobial potency but may increase toxicity .
  • Electron-Withdrawing Groups : Nitro (niclosamide) and trifluoromethyl groups enhance enzyme inhibition but reduce solubility .

Biological Activity

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core with specific substitutions that influence its biological activity:

  • Amino Group : Located at the 3-position of the phenyl ring, enhancing interactions with biological targets.
  • Chloro and Hydroxy Groups : Positioned at the 5 and 2-positions, respectively, these groups contribute to the compound's reactivity and binding affinity.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Exhibits significant efficacy against various bacterial strains.
  • Enzyme Inhibition : Functions as an inhibitor for certain enzymes involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits key enzymes related to disease mechanisms
CytotoxicityInduces apoptosis in cancer cell lines

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic gene expression. For instance, it has been shown to upregulate pro-apoptotic genes such as BAX while downregulating anti-apoptotic genes like Bcl-2, leading to increased caspase-3 activity .
  • Reactive Oxygen Species (ROS) Modulation : The compound has demonstrated the ability to reduce ROS levels in treated cells, suggesting a protective effect against oxidative stress .
  • Inhibition of Enzymatic Activity : The structural features of the compound allow it to interact with specific enzymes, inhibiting their activity and thereby affecting cellular pathways involved in disease progression.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines (HCT-116 and MCF-7) indicated that treatment with this compound resulted in significant cell death, with IC50 values lower than those observed for many conventional chemotherapeutics .

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